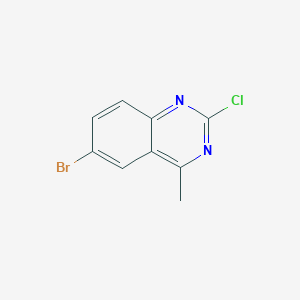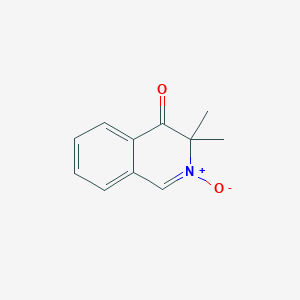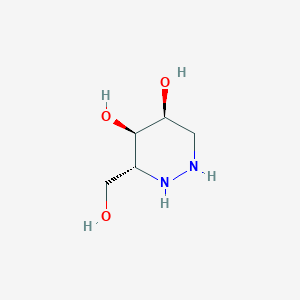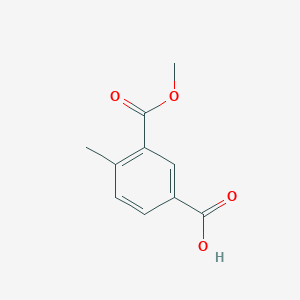
3-(Methoxycarbonyl)-4-methylbenzoic acid
概要
説明
Synthesis Analysis
Synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid and its derivatives involves regiospecific reactions, where the structure determination is often facilitated by single-crystal X-ray analysis. Studies have demonstrated the synthesis of closely related compounds through reactions that include the treatment of precursor molecules with specific reagents under controlled conditions, illustrating the compound's complex synthetic pathway (Isuru R. Kumarasinghe et al., 2009; J. Iqbal et al., 1991).
Molecular Structure Analysis
The molecular and crystal structure of derivatives of 3-(Methoxycarbonyl)-4-methylbenzoic acid have been elucidated using X-ray crystallography, revealing intricate details about the compound's geometry, intermolecular interactions, and the impact of substituents on its structural configuration (W. Weissflog et al., 1996).
Chemical Reactions and Properties
Various chemical reactions involving 3-(Methoxycarbonyl)-4-methylbenzoic acid highlight its reactivity and the role of the methoxycarbonyl group in these processes. Research has shown the compound's participation in electrophilic cyclization, which underlies its utility in synthesizing complex molecular structures (J. Iqbal et al., 1991).
Physical Properties Analysis
The physical properties of 3-(Methoxycarbonyl)-4-methylbenzoic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and chemistry. These properties are significantly influenced by the molecular arrangement and intermolecular forces within the crystal lattice (W. Weissflog et al., 1996).
Chemical Properties Analysis
The chemical behavior of 3-(Methoxycarbonyl)-4-methylbenzoic acid, particularly its reactivity towards different reagents and conditions, underscores its potential in synthetic chemistry. Studies have focused on its role in catalyzing reactions, stability under various chemical conditions, and its interactions with other molecules to form new compounds or complexes (J. Iqbal et al., 1991).
科学的研究の応用
Solubility in 2-Methoxyethanol : The study by Hart et al. (2015) investigated the solubility of various compounds, including benzoic acid derivatives, in 2-methoxyethanol. This is relevant for understanding the solvent properties and solute interactions of 3-(Methoxycarbonyl)-4-methylbenzoic acid.
Antifungal Activities : A paper by Yang et al. (2011) discusses the isolation of new phthalide derivatives with significant antifungal activities against plant pathogens. This research indicates potential applications in agriculture and plant protection.
Synthesis of Pharmaceutical Compounds : Salman et al. (2002) describe an efficient synthesis of a key intermediate for repaglinide, a hypoglycemic agent, from a related compound, 2-hydroxy-4-methylbenzoic acid. This study highlights the relevance in pharmaceutical synthesis processes.
Methanol Production by Pseudomonas putida : Donnelly and Dagley (1980) explored how Pseudomonas putida metabolizes various benzoic acid derivatives, including methoxy-benzoic acids, to produce methanol. This is significant for understanding microbial degradation pathways.
Antimicrobial Activity Assays : Ma et al. (2014) synthesized novel cis/trans-but-2-enedioic acid esters, including compounds related to 4-(Methoxycarbonyl) phenyl, and evaluated their antimicrobial activities. Their findings have implications for the development of new antimicrobial agents.
Polyaniline Doping : A study by Amarnath and Palaniappan (2005) discusses the use of benzoic acid and its derivatives, including 3-methylbenzoic acid and 4-methylbenzoic acid, as dopants for polyaniline, suggesting potential applications in the field of conductive polymers.
Cyclization/Carbonylation Reactions : Ardizzoia et al. (2008) focused on the synthesis of 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolinones using a palladium-catalyzed process. This has relevance in organic synthesis and the development of new chemical compounds.
Stobbe Condensation for Benzofuran Derivatives : Abdel‐Wahhab and El-Assal (1968) explored the cyclisation of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid, highlighting synthetic routes for producing benzofuran derivatives.
作用機序
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which is a key pathway in synthetic chemistry for the formation of carbon-carbon bonds .
Pharmacokinetics
Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , which could potentially impact their bioavailability.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the result of the reaction is the formation of a new carbon-carbon bond .
Action Environment
The action of 3-(Methoxycarbonyl)-4-methylbenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions, in which similar compounds are often used, are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature, pH, and the presence of other functional groups.
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development in this area .
特性
IUPAC Name |
3-methoxycarbonyl-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYZXCACBSFFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622273 | |
| Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)-4-methylbenzoic acid | |
CAS RN |
167300-06-3 | |
| Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxycarbonyl)-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


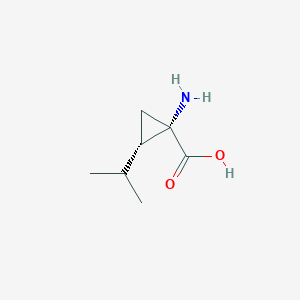
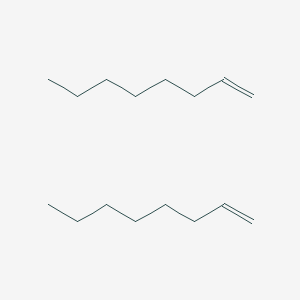


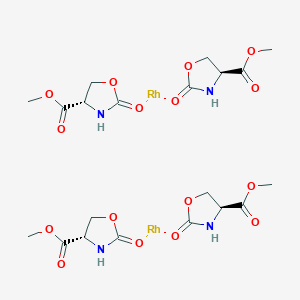



![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)


